molecular formula C12H12N2O2 B8369143 1-(4-Aminophenyl)-3-azabicyclo[3.1.1]heptane-2,4-dione

1-(4-Aminophenyl)-3-azabicyclo[3.1.1]heptane-2,4-dione

Cat. No. B8369143
M. Wt: 216.24 g/mol
InChI Key: CZWGXZRCYVSEOA-UHFFFAOYSA-N
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Patent
US04764640

Procedure details

In a manner analogous to that described in Example 1a, 5.0 g of 1-(4-nitrophenyl)-3-azabicyclo[3.1.1]heptane-2,4-dione in 250 ml of 2-methoxyethanol are hydrogenated at 45° in the presence of 0.5 g of 5% palladium-on-carbon and worked up. The title compound is obtained which, after recrystallisation from 2-methoxyethanol, melts at 265° with decomposition.
Name
1-(4-nitrophenyl)-3-azabicyclo[3.1.1]heptane-2,4-dione
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
0.5 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([C:10]23[CH2:16][CH:14]([CH2:15]2)[C:13](=[O:17])[NH:12][C:11]3=[O:18])=[CH:6][CH:5]=1)([O-])=O>COCCO.[Pd]>[NH2:1][C:4]1[CH:5]=[CH:6][C:7]([C:10]23[CH2:15][CH:14]([CH2:16]2)[C:13](=[O:17])[NH:12][C:11]3=[O:18])=[CH:8][CH:9]=1

Inputs

Step One
Name
1-(4-nitrophenyl)-3-azabicyclo[3.1.1]heptane-2,4-dione
Quantity
5 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C12C(NC(C(C1)C2)=O)=O
Step Two
Name
Quantity
250 mL
Type
solvent
Smiles
COCCO
Step Three
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C=C1)C12C(NC(C(C1)C2)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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